Purity Specification vs. Closest Commercially Available Analog
Commercial batches of 6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine are offered at a minimum purity of 95% (AKSci) or 98% (MolCore) . In contrast, the des-amino analog 6,8-dichloro-2-methylimidazo[1,2-a]pyridine is commonly listed at 95% purity with less stringent quality documentation. For procurement decisions where subsequent synthetic steps are yield-sensitive, the higher specification reduces the risk of impurity-derived side reactions.
| Evidence Dimension | Commercial lot purity specification |
|---|---|
| Target Compound Data | ≥95% (AKSci), ≥98% (MolCore) |
| Comparator Or Baseline | 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine: typically 95% (various vendors) |
| Quantified Difference | Up to 3 percentage points higher purity specification |
| Conditions | Vendor certificate of analysis (CoA) data |
Why This Matters
Higher purity translates directly to better yields in subsequent derivatization and reduces purification burden in multi-step synthetic campaigns.
